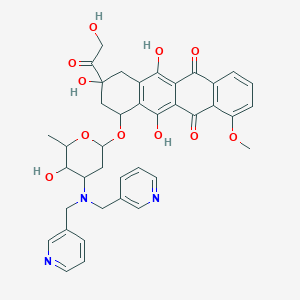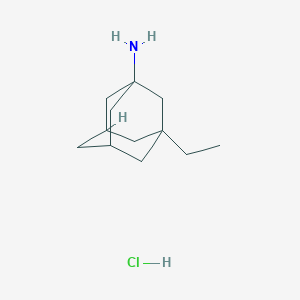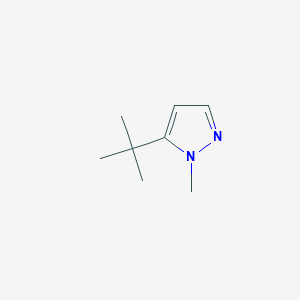
甲拌磷亚砜
描述
Phorate sulfoxide, also known as Phorate sulfoxide, is a useful research compound. Its molecular formula is C7H17O3PS3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phorate sulfoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phorate sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phorate sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀虫活性
甲拌磷亚砜因其杀虫特性而被研究。已知它对农业环境中的各种昆虫和害虫有效。 甲拌磷亚砜作为杀虫剂的有效性会受到土壤类型、湿度和温度等因素的影响 .
土壤持久性和转化
研究表明,甲拌磷亚砜在土壤中发生转化,导致形成甲拌磷砜等中间产物。 这些化合物在土壤中的持久性会根据环境条件而有所不同 .
分析化学
甲拌磷亚砜可以使用反相 (RP) HPLC 方法在特定条件下进行分析。 这种应用对于了解甲拌磷亚砜在各种样品中的存在和浓度至关重要 .
植物转化途径
已证明植物通过多种途径转化甲拌磷,包括亚砜化。 这一过程对于了解植物如何代谢有机磷杀虫剂具有重要意义 .
作用机制
Target of Action
Phorate sulfoxide, like its parent compound phorate, is an organophosphate insecticide . Its primary targets are acetylcholinesterase enzymes , which play a crucial role in transmitting nerve impulses in both insects and mammals .
Mode of Action
Phorate sulfoxide acts by inhibiting acetylcholinesterase enzymes . This inhibition disrupts the normal functioning of the nervous system, leading to overstimulation and eventual exhaustion of the nerves. This results in paralysis and death of the target organism .
Biochemical Pathways
Phorate sulfoxide is a transformation product of phorate, undergoing oxidation to form phorate sulfoxide . This transformation process involves the oxidation of phorate to phorate sulfoxide , which is a major process observed in sterile soils . A minor process of reduction of phorate sulfoxide back to phorate has also been detected . These biochemical processes are of major importance in the transformation of phorate and its oxidation products in soil .
Pharmacokinetics
It is known that phorate sulfoxide can be detected in the visceral matrices by gas chromatography mass spectrometry . The half-life of phorate disappearance from water decreased by 4.5-fold in the presence of Brassica juncea, indicating that plants can influence the bioavailability of phorate sulfoxide .
Result of Action
The inhibition of acetylcholinesterase by phorate sulfoxide leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. This overstimulation can lead to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) in mammals . In insects, this overstimulation leads to paralysis and death .
Action Environment
The action of phorate sulfoxide is influenced by environmental factors such as soil type, moisture, and temperature . It has been observed that the insecticidal activity of phorate sulfoxide in soil was influenced by these factors . Moreover, phorate sulfoxide was found to be moderately mobile in drainflow . The persistence of phorate sulfoxide in the environment is also influenced by these factors, with the compound being more persistent in sand and muck .
生化分析
Biochemical Properties
Phorate sulfoxide plays a significant role in biochemical reactions, primarily through its interaction with enzymes such as acetylcholinesterase and pseudocholinesterase. These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in nerve signal transmission . By inhibiting these enzymes, phorate sulfoxide disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This interaction is characterized by the binding of phorate sulfoxide to the active site of the enzymes, preventing the hydrolysis of acetylcholine.
Cellular Effects
Phorate sulfoxide exerts various effects on different types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The inhibition of acetylcholinesterase by phorate sulfoxide leads to the overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death . Additionally, phorate sulfoxide can affect gene expression by altering the transcriptional activity of genes involved in detoxification and stress response pathways .
Molecular Mechanism
The molecular mechanism of action of phorate sulfoxide involves its binding to the active site of acetylcholinesterase and pseudocholinesterase enzymes. This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine and leading to its accumulation in the synaptic cleft . The increased levels of acetylcholine result in continuous stimulation of cholinergic receptors, causing prolonged nerve impulses and subsequent toxic effects . Phorate sulfoxide also undergoes metabolic transformations, including oxidation and reduction reactions, which further modulate its activity and toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phorate sulfoxide change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that phorate sulfoxide is relatively stable in soil, with its persistence influenced by factors such as soil type, moisture, and temperature . Over time, phorate sulfoxide can degrade into other metabolites, such as phorate sulfone, which may have different toxicological profiles . Long-term exposure to phorate sulfoxide in laboratory settings has been associated with chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of phorate sulfoxide vary with different dosages in animal models. At low doses, phorate sulfoxide can cause mild symptoms of cholinesterase inhibition, such as muscle weakness and tremors . At higher doses, the compound can lead to severe toxicity, including respiratory paralysis and death . Animal studies have also shown that the toxic effects of phorate sulfoxide are dose-dependent, with higher doses resulting in more pronounced adverse effects on the nervous system and other organs .
Metabolic Pathways
Phorate sulfoxide is involved in several metabolic pathways, including oxidation and reduction reactions mediated by enzymes such as flavin-containing monooxygenases (FMO) and cytochrome P450 (P450) . These enzymes catalyze the conversion of phorate sulfoxide to other metabolites, such as phorate sulfone . The metabolic pathways of phorate sulfoxide also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions . These metabolic transformations can influence the toxicity and persistence of phorate sulfoxide in biological systems .
Transport and Distribution
Phorate sulfoxide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of phorate sulfoxide within the body is influenced by factors such as its lipophilicity and affinity for binding sites . Studies have shown that phorate sulfoxide can accumulate in tissues such as the liver and kidneys, where it may exert its toxic effects .
Subcellular Localization
The subcellular localization of phorate sulfoxide is critical for its activity and function. Phorate sulfoxide can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of phorate sulfoxide can influence its interactions with biomolecules and its overall toxicological profile .
属性
IUPAC Name |
diethoxy-(ethylsulfinylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS3/c1-4-9-11(12,10-5-2)13-7-14(8)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHTUDGPWMPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042283 | |
| Record name | Phorate sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2588-03-6 | |
| Record name | Phorate sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorate sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(ethanesulfinyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)

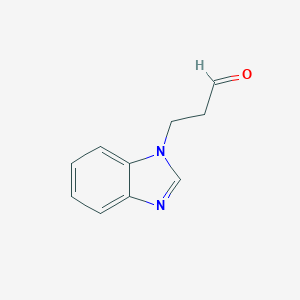


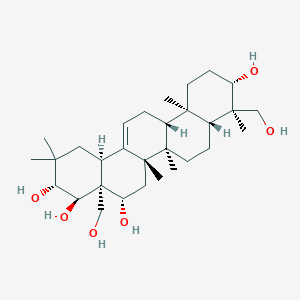
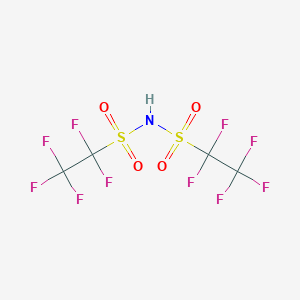

![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B129918.png)
